- Method for producing unsymmetric (thio)phosphoric triamides as urease inhibitors for agricultural and sanitary uses, World Intellectual Property Organization, , ,

Cas no 94317-64-3 (N-(n-Butyl)thiophosphoric Triamide)

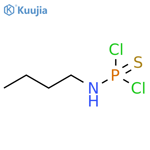

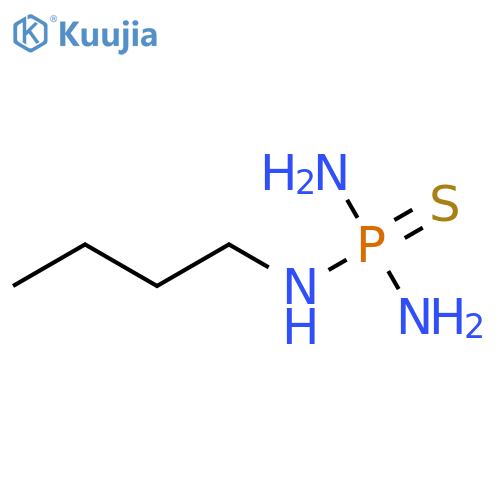

94317-64-3 structure

Nome del prodotto:N-(n-Butyl)thiophosphoric Triamide

N-(n-Butyl)thiophosphoric Triamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-(N-butyl)thiophosphoric triamide

- N-BUTYLTHIOPHOSPHORIC TRIAMIDE

- butyl-phosphorothioictriamid

- N-(N-BUTYL)-THIOPHORIC TRIAMIDE (NBPT)

- N-(N-BUTYL)THIOPHOSPHORICACID

- Butylphosphorothioic triamide

- N-(n-Butyl)-thiophosphoric triamide

- N-diaminophosphinothioylbutan-1-amine

- NBPTN-(n-Butyl)thiophosphoric triamide

- n-butylphosphorothioic triamide

- N-Butyl-thiophosphamid

- N-butyl-thiophosphamide

- Thiophosphorsaeure-diamid-butylamid

- Phosphorothioictriamide, butyl- (6CI,9CI)

- Agrotain

- N-(n-Butyl)phosphorothioic triamide

- NBPT

- Phosphorothioic triamide, butyl-

- N-(n-Butyl)thiophosphorictriamide

- Phosphorothioic triamide, N-butyl-

- n-(n-butyl) thiophosphoric triamide

- A6103OK7GF

- C4H14N3PS

- DSSTox_RID_80441

- DSSTox_CID_24747

- DSSTox_GSID_44747

- Phosphorothioictriamide, N-butyl-

- BCP05323

- Tox21_302015

- SBB070

- N-Butylphosphorothioic triamide (ACI)

- Phosphorothioic triamide, butyl- (6CI, 9CI)

- Agrotain DC

- AGROTAIN DRI-MAXX

- Agrotain Plus

- Agrotain Prime

- Agrotain Ultra

- ArmU

- N-(n-Butyl)thiophosphoric acid triamide

- N-(n-butyl)thiophosphoramide

- Agrotain DC; Agrotain Plus; Agrotain Prime; Agrotain Ultra; ArmU; N-Butylthiophosphoric triamide

- HEPPIYNOUFWEPP-UHFFFAOYSA-N

- AS-15132

- BUTYL[DIAMINO(SULFANYLIDENE)-??-PHOSPHANYL]AMINE

- Q27273672

- MFCD00269941

- CS-0027607

- AKOS006230585

- N-(n-Butyl)thiophosphoric triamide, analytical standard

- EN300-345781

- B5873

- N-BUTYLPHOSPHOROTHIOIC TRIAMIDE [MI]

- UNII-A6103OK7GF

- butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine

- DB-079849

- NS00019632

- NCGC00256311-01

- Q-201452

- CAS-94317-64-3

- DTXCID2024747

- CHEMBL3186430

- SCHEMBL180545

- DTXSID4044747

- HY-107199

- 94317-64-3

- N-(n-Butyl)thiophosphoric Triamide

-

- MDL: MFCD00269941

- Inchi: 1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)

- Chiave InChI: HEPPIYNOUFWEPP-UHFFFAOYSA-N

- Sorrisi: S=P(NCCCC)(N)N

Proprietà calcolate

- Massa esatta: 167.06500

- Massa monoisotopica: 167.064605

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 9

- Conta legami ruotabili: 4

- Complessità: 110

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.6

- Superficie polare topologica: 96.2

Proprietà sperimentali

- Colore/forma: Aspetto: solido cristallino bianco

- Densità: 1.171

- Punto di fusione: 58.0 to 62.0 deg-C

- Punto di ebollizione: 277.4°C at 760 mmHg

- Punto di infiammabilità: 96 ºC

- Indice di rifrazione: 1.548

- Coefficiente di ripartizione dell'acqua: 4.3 g/L at 25 ºC

- PSA: 105.97000

- LogP: 2.96010

- Sensibilità: Stench

N-(n-Butyl)thiophosphoric Triamide Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Warning

- Dichiarazione di pericolo: H303-H318-H361

- Dichiarazione di avvertimento: P201-P202-P280-P305+P351+P338+P310-P308+P313-P405-P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- Codice categoria di pericolo: 36/37/38-20/21/22

- Istruzioni di sicurezza: S26-S37/39

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:0-10°C

- Frasi di rischio:R36/37/38

N-(n-Butyl)thiophosphoric Triamide Dati doganali

- CODICE SA:2929909090

- Dati doganali:

Codice doganale cinese:

2929909090Panoramica:

2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

N-(n-Butyl)thiophosphoric Triamide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1098678-500g |

N-Butylthiophosphoric triamide |

94317-64-3 | 97% | 500g |

¥1281.00 | 2024-04-24 | |

| Ambeed | A105962-5g |

N-(n-Butyl)thiophosphorictriamide |

94317-64-3 | 97% | 5g |

$9.0 | 2024-04-15 | |

| Enamine | EN300-345781-100.0g |

butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |

94317-64-3 | 93% | 100.0g |

$109.0 | 2023-02-22 | |

| eNovation Chemicals LLC | D583282-250mg |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 95% | 250mg |

$226 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1290862-500g |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 97% | 500g |

$180 | 2024-06-07 | |

| Enamine | EN300-345781-0.25g |

butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |

94317-64-3 | 93% | 0.25g |

$19.0 | 2023-09-03 | |

| Apollo Scientific | OR9400T-25g |

N-(n-Butyl)thiophosphoramide |

94317-64-3 | 25g |

£17.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | D583282-500g |

N-(n-Butyl)thiophosphoric triamide |

94317-64-3 | 95% | 500g |

$315 | 2024-05-24 | |

| abcr | AB248480-500 g |

N-(n-Butyl)thiophosphoric triamide; . |

94317-64-3 | 500g |

€298.60 | 2023-01-26 | ||

| BAI LING WEI Technology Co., Ltd. | 201026-1G |

N-(n-Butyl)thiophosphoric triamide, 97% |

94317-64-3 | 97% | 1G |

¥ 60 | 2022-04-26 |

N-(n-Butyl)thiophosphoric Triamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride , Ammonia Solvents: Dichloromethane ; 20 s, 23 °C

1.2 Reagents: Ammonia ; 30 s, 25 °C

1.2 Reagents: Ammonia ; 30 s, 25 °C

Riferimento

- Continuous synthesis method of N-(n-butyl)thiophosphoric triamide in microreactor, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Tripropylamine , Triethylamine , Sodium carbonate ; 0.5 h

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate

1.3 2 h, -20 °C; 1 h, -20 °C

1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate

1.3 2 h, -20 °C; 1 h, -20 °C

1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C

Riferimento

- Clean production process for preparing N-butylphosphorothioic triamide, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Ammonia ; 3 h, 24 - 26 °C

Riferimento

- Synthesis of N-(n-butyl)thiophosphoric triamide, Zhejiang Huagong, 2014, 45(5), 35-37

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: N-Ethylpiperidine , Thiophosphoryl chloride Solvents: 1,2-Dichlorobenzene ; 60 s, 40 °C; 60 °C

1.2 Reagents: Ammonia ; 900 s, 75 °C

1.2 Reagents: Ammonia ; 900 s, 75 °C

Riferimento

- Continuous production process of N-n-butyl thiophosphoric triamide by amination and ammoniation reactions, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 20 s, 25 °C; 25 °C → 15 °C

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

Riferimento

- Microchannel synthesis process of N-(N-butyl)thiophosphoric triamide, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride , Ammonia ; 0 °C; 30 min, 10 °C

Riferimento

- Research on green synthesis of N-(n-butyl)thiophosphoric triamide, Jingxi Huagong, 2016, 33(1), 105-108

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Tributylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; < 30 °C; 3 h, rt

1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt

1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt

Riferimento

- Procedure for the separation of acids from chemical reaction mixtures with the help of nonpolar amines, Germany, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine , Ammonium bicarbonate ; 0.5 h, rt

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C

Riferimento

- Method for producing N-alkyl thiophosphoryl triamide, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Process for producing unsymmetric phosphorothioic triamides by reaction of thiophosphoric trichloride with primary amines and ammonia at controlled temperatures, European Patent Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 1 h, rt

1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C

1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C

Riferimento

- An improved process for production of N-(hydrocarbyl)phosphoric or -thiophosphoric triamide fertilizer additives by reaction of phosphoric trichlorides with amines and ammonia in an aromatic solvent, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; 30 s, 28 - 30 °C

1.2 Reagents: Ammonia ; 3 h, rt

1.2 Reagents: Ammonia ; 3 h, rt

Riferimento

- Improved synthesis of N-n-butylthiophosphoric triamide, Jingxi Huagong, 2012, 29(1), 94-96

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Chloroform ; rt → 10 °C; 10 - 12 °C; 12 °C → reflux; 1 h, reflux; cooled

1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C

1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C

Riferimento

- Improved method for producing N-alkyl phosphoric triamide, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride ; 20 s, 25 °C

1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C

1.3 Reagents: Water ; 1 h, 25 °C

1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C

1.3 Reagents: Water ; 1 h, 25 °C

Riferimento

- Pipelining method and specific apparatus for preparation of n-butyl thiophosphoric triamide, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 120 s, 25 °C

1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C

1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C

Riferimento

- Continuous preparing method and apparatus of N-n-butyl thiophosphoryl triamide, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; rt → -20 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C

1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C

1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C

1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C

Riferimento

- Reaction methods for producing nitrogenous phosphoryl compounds that are in situ fluid compositions, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Tetrahydrofuran ; rt → -5 °C; 3.5 h, -5 °C; 1 h, -5 °C

1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C

1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C

Riferimento

- One-pot method for preparing n-alkyl thiophosphoric triamide from thiophosphoryl chloride, China, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 1 h, -5 - 0 °C; 1 h, -5 - 0 °C

1.2 Reagents: Ammonia ; -5 - 0 °C

1.2 Reagents: Ammonia ; -5 - 0 °C

Riferimento

- Method for synthesis of N-n-butyl tiophosphoric triamide, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C

Riferimento

- Method for producing N-hydrocarbyl substituted phosphoryl triamide, China, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; rt → 15 °C; 5 - 15 °C; 10 - 12 °C; 12 °C → reflux; 1.5 h, 35 - 100 °C

1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C

1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C

Riferimento

- Method for preparing N-alkylthiophosphoryl triamide, China, , ,

N-(n-Butyl)thiophosphoric Triamide Raw materials

N-(n-Butyl)thiophosphoric Triamide Preparation Products

N-(n-Butyl)thiophosphoric Triamide Letteratura correlata

-

Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998

-

Lucia Casali,Luca Mazzei,Oleksii Shemchuk,Kenneth Honer,Fabrizia Grepioni,Stefano Ciurli,Dario Braga,Jonas Baltrusaitis Chem. Commun. 2018 54 7637

-

Xue-Yue Jiang,Liang-Quan Sheng,Chong-Fu Song,Na-Na Du,Hua-Jie Xu,Zhao-Di Liu,Shui-Sheng Chen New J. Chem. 2016 40 3520

-

Taniris Cafiero Braga,Thamara Ferreira Silva,Thamilla Maria Silva Maciel,Edjan Carlos Dantas da Silva,Edeildo Ferreira da Silva-Júnior,Luzia Valentina Modolo,Isis Martins Figueiredo,Josué Carinhanha Caldas Santos,Thiago Mendon?a de Aquino,?ngelo de Fátima New J. Chem. 2019 43 15187

-

Concepcion Civera,Juan C. del Valle,M. Angeles Elorza,Bego?a Elorza,Concepcion Arias,Cristina Díaz-Oliva,Javier Catalán,Francisco García Blanco Phys. Chem. Chem. Phys. 2020 22 25165

94317-64-3 (N-(n-Butyl)thiophosphoric Triamide) Prodotti correlati

- 122008-85-9(Cyhalofop-butyl)

- 5574-97-0(Tetrabutylammonium phosphate)

- 112-34-5(2-(2-Butoxyethoxy)ethanol)

- 1643-19-2(tetrabutylazanium bromide)

- 873790-26-2(2-(2,4-dichloro-6-methylpyridin-3-yl)acetic acid)

- 2679942-05-1(methyl (2R)-2-{(benzyloxy)carbonylamino}-3-(4-bromo-2-fluorophenyl)propanoate)

- 1706442-70-7(tert-butyl N-methyl-N-(2-methylpiperidin-3-yl)carbamate)

- 1260903-29-4(7-Bromo-4-fluoroindolin-2-one)

- 1086391-00-5(methyl 3-chloro-1H-indazole-5-carboxylate)

- 1005669-24-8(1-(2-chlorophenyl)methyl-5-methyl-3,4-dinitro-1H-pyrazole)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:94317-64-3)N-(n-Butyl)thiophosphoric triamide

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta